Product packaging for Dehydroparadol(Cat. No.:CAS No. 53172-10-4)

Dehydroparadol

Cat. No.: B3053330
CAS No.: 53172-10-4
M. Wt: 276.4 g/mol
InChI Key: AXMBOMODZLJDKX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry

From a chemical standpoint, (E)- biocompare.com-Dehydroparadol belongs to the class of diarylheptanoids. These are natural phenols characterized by a C6-C7-C6 carbon skeleton. This structural motif is found in a variety of plant species and is associated with a wide range of biological activities. The presence of an α,β-unsaturated ketone functionality in the heptane (B126788) chain of (E)- biocompare.com-Dehydroparadol is a key feature that contributes to its chemical reactivity and biological effects. nih.gov Its synthesis and the synthesis of its analogues have been explored to understand the structure-activity relationships within this class of compounds. nih.govresearchgate.net

Relationship to Zingiberaceae Constituents:biocompare.com-Shogaol and Metabolites

The significance of (E)- biocompare.com-Dehydroparadol is intrinsically linked to the Zingiberaceae family, which includes well-known spices like ginger (Zingiber officinale). targetmol.commedchemexpress.comchemfaces.com This compound is recognized as an oxidative metabolite of biocompare.com-Shogaol, one of the major pungent and bioactive constituents of dried ginger. targetmol.comtargetmol.comkklmed.commedchemexpress.commedchemexpress.commedchemexpress.com

The biotransformation of biocompare.com-Shogaol is a key area of study, with research indicating that it is extensively metabolized in mammalian systems. nih.gov Studies using liver microsomes from various species, including humans, have identified (E)- biocompare.com-Dehydroparadol (sometimes designated as M15) as one of the oxidative metabolites formed. nih.gov This metabolic conversion underscores the importance of understanding the fate of dietary compounds like biocompare.com-Shogaol within the body and the potential bioactivity of their metabolites.

The chemical relationship between these compounds extends beyond metabolism. biocompare.com-Shogaol itself is a dehydration product of biocompare.com-Gingerol, another major compound in fresh ginger. chemfaces.com This family of related compounds, including biocompare.com-Paradol (the saturated analogue of biocompare.com-Shogaol), showcases a fascinating interplay of biosynthesis and metabolism within the Zingiberaceae family. medchemexpress.comnih.gov

Research Findings on (E)- biocompare.com-Dehydroparadol

Scientific investigations have revealed specific biological activities of (E)- biocompare.com-Dehydroparadol, particularly its role as a potent activator of the Nrf2 pathway and its effects on cancer cells.

One of the most significant findings is that (E)- biocompare.com-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). targetmol.comtargetmol.comkklmed.commedchemexpress.commedchemexpress.commedchemexpress.comclinisciences.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes.

Furthermore, studies have demonstrated the effects of (E)- biocompare.com-Dehydroparadol on cancer cell lines. Research has shown that it can inhibit the growth of human cancer cells, such as HCT-116 (colon cancer) and H-1299 (lung cancer) cells, and induce apoptosis (programmed cell death). biocompare.comtargetmol.comkklmed.comnih.govmedchemexpress.com The potency of these effects has been quantified in various studies.

Table 1: In Vitro Activity of (E)- biocompare.com-Dehydroparadol on Cancer Cell Lines

Cell Line Effect IC50 Value (µM) Reference
HCT-116 Growth Inhibition 43.02 biocompare.comtargetmol.com
H-1299 Growth Inhibition 41.59 biocompare.comtargetmol.com
KB (oral squamous carcinoma) Proliferation Inhibition - nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O3 B3053330 Dehydroparadol CAS No. 53172-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMBOMODZLJDKX-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53172-10-4
Record name Dehydroparadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Efficacy and Cellular Pharmacology of E 1 Dehydroparadol

Investigations into Anti-Proliferative Effects on Human Cancer Cell Lines

(E)- targetmol.com-Dehydroparadol has demonstrated notable anti-proliferative activity across various human cancer cell lines. kklmed.commedchemexpress.commedchemexpress.cominsightbio.com

Inhibition of Cellular Proliferation in Specific Carcinoma Cell Models

Research has shown that (E)- targetmol.com-Dehydroparadol can inhibit the growth of human cancer cells. kklmed.commedchemexpress.comabmole.commedchemexpress.cominsightbio.comglpbio.comglpbio.com Specifically, studies have documented its inhibitory effects on HCT-116 (colon carcinoma) and H-1299 (non-small cell lung carcinoma) cells. kklmed.commedchemexpress.com The compound was found to inhibit the growth of these cell lines with IC50 values of 43.02 µM and 41.59 µM, respectively, after 24 hours of treatment. kklmed.commedchemexpress.combiocompare.com Furthermore, in an oral squamous carcinoma cell line (KB), (E)- targetmol.com-Dehydroparadol was identified as a more potent inhibitor of cell proliferation compared to related compounds like targetmol.com-paradol, with an IC50 value of less than 40 µM. nih.govelsevierpure.com

Interactive Data Table: IC50 Values of (E)- targetmol.com-Dehydroparadol in Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Reference
HCT-116 Colon Carcinoma 43.02 kklmed.commedchemexpress.combiocompare.com
H-1299 Non-Small Cell Lung Carcinoma 41.59 kklmed.commedchemexpress.combiocompare.com
KB Oral Squamous Carcinoma < 40 nih.govelsevierpure.com

Pro-Apoptotic Inducing Capabilities in Neoplastic Cells

A key aspect of the anticancer potential of (E)- targetmol.com-Dehydroparadol lies in its ability to induce apoptosis, or programmed cell death, in cancerous cells. kklmed.commedchemexpress.commedchemexpress.cominsightbio.comglpbio.comglpbio.comnih.govelsevierpure.commedchemexpress.commedchemexpress.com

Induction of Programmed Cell Death in Cancer Cell Systems

(E)- targetmol.com-Dehydroparadol has been shown to induce apoptosis in HCT-116 and H-1299 cancer cells at concentrations ranging from 10-40 µM over a 24-hour period. kklmed.commedchemexpress.com In KB oral squamous carcinoma cells, treatment with an apoptosis-inducing concentration of (E)- targetmol.com-Dehydroparadol led to the proteolytic cleavage of pro-caspase-3, a key executioner caspase in the apoptotic pathway. nih.govelsevierpure.com This suggests that the compound's induction of apoptosis is mediated, at least in part, through a caspase-3-dependent mechanism. nih.govelsevierpure.comwaocp.org

Nrf2 Pathway Activation by (E)-targetmol.com-Dehydroparadol

(E)- targetmol.com-Dehydroparadol is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. targetmol.comkklmed.commedchemexpress.comabmole.comtargetmol.commedchemexpress.cominsightbio.comglpbio.comglpbio.commedchemexpress.comtargetmol.com The Keap1-Nrf2 system is a primary regulatory pathway for cytoprotective genes that defend against oxidative and electrophilic stress. google.com

Modulation of Antioxidant Response Element (ARE)-Mediated Gene Expression

The activation of Nrf2 by (E)- targetmol.com-Dehydroparadol leads to the modulation of gene expression mediated by the Antioxidant Response Element (ARE). nih.gov Under normal conditions, Nrf2 is held in the cytoplasm by Keap1 and targeted for degradation. nih.gov However, upon activation by compounds like (E)- targetmol.com-Dehydroparadol, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter regions of various target genes. nih.govmdpi.com This binding initiates the transcription of a suite of antioxidant and detoxification enzymes. nih.govnih.gov Evidence for this activity comes from studies in transgenic zebrafish embryos, where (E)- targetmol.com-Dehydroparadol enhanced the fluorescence signal of a glutathione (B108866) S-transferase pi 1 (gstp1):green fluorescent protein (GFP) reporter, indicating activation of the ARE pathway. kklmed.commedchemexpress.com

Broader Pharmacological Activities of (E)-targetmol.com-Dehydroparadol

Beyond its direct anti-cancer effects, the activation of the Nrf2 pathway by (E)- targetmol.com-Dehydroparadol points to broader pharmacological activities. The upregulation of ARE-dependent genes is known to have neuroprotective effects. nih.gov While the primary focus of research has been on its anti-cancer properties, the potent Nrf2 activation suggests potential applications in conditions where oxidative stress is a key pathological factor. google.com

Antioxidant Mechanisms and Oxidative Stress Modulation

(E)- -Dehydroparadol demonstrates notable antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. chemfaces.commedchemexpress.comtargetmol.comtargetmol.commedchemexpress.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative stress. nih.gov

The activation of the Keap1-Nrf2 pathway is a key mechanism of action for (E)- -dehydroparadol. nih.govmedchemexpress.com Under normal physiological conditions, Nrf2 is bound to its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of inducers like (E)- -dehydroparadol, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. nih.gov

A specific in vivo study has provided evidence for the induction of phase II detoxification enzymes by (E)- -dehydroparadol. In a transgenic zebrafish model, treatment with (E)- -dehydroparadol was shown to enhance the fluorescence signal of a glutathione S-transferase pi 1 (gstp1):green fluorescent protein (GFP) reporter. chemfaces.com This indicates an upregulation of the gstp1 enzyme, which is involved in the detoxification of harmful substances and the neutralization of reactive oxygen species (ROS).

While direct studies on (E)- -dehydroparadol are limited, the activation of Nrf2 is well-established to upregulate a suite of antioxidant and detoxifying enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH). targetmol.comtargetmol.comnih.gov The activation of Nrf2 by (E)- -dehydroparadol suggests a broad-spectrum antioxidant response through the induction of these protective genes.

Table 1: In Vivo Antioxidant Activity of (E)- -Dehydroparadol

Biological System Assay Finding Reference

Anti-Inflammatory Modalities

The anti-inflammatory properties of (E)- -dehydroparadol are intrinsically linked to its antioxidant activities, particularly the activation of the Nrf2 pathway. targetmol.com The Nrf2 system is known to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. targetmol.com

While direct evidence on the specific anti-inflammatory mechanisms of (E)- -dehydroparadol is emerging, the activities of its parent compound, -shogaol, provide significant insights. Research on -shogaol has demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory pathways. chemfaces.com One of the primary mechanisms is the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. chemfaces.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. medchemexpress.com

Studies on -shogaol have shown that it can inhibit the production of several pro-inflammatory mediators, as detailed in the table below. These include prostaglandin (B15479496) E2 (PGE2), a key mediator of pain and inflammation, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. chemfaces.com The inhibition of these molecules is often linked to the suppression of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins (B1171923) during inflammation. chemfaces.comchemfaces.cn

Given that (E)- -dehydroparadol is a metabolite of -shogaol, it is plausible that it shares similar anti-inflammatory modalities. The activation of Nrf2 by (E)- -dehydroparadol contributes to its anti-inflammatory profile, and it may also act on other inflammatory targets akin to its precursor.

Table 3: List of Chemical Compounds

Compound Name
(E)- -Dehydroparadol
-Shogaol
-Gingerol
1-Dehydro-10-gingerdione
Glutathione
Prostaglandin E2
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1β (IL-1β)

Elucidation of Molecular Mechanisms Governing E 1 Dehydroparadol S Bioactivity

Intracellular Signaling Cascades Triggered by (E)-youtube.com-Dehydroparadol

(E)- youtube.com-Dehydroparadol orchestrates a series of intracellular events that collectively contribute to its biological effects. These are primarily initiated through the activation of the Nrf2 antioxidant response pathway and the induction of apoptosis in specific cell types.

Nrf2-Keap1 Axis Regulation

(E)- youtube.com-Dehydroparadol is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the protein Kelch-like ECH-associated protein 1 (Keap1) binds to Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome, which keeps Nrf2 levels low mdpi.comnih.gov.

Compounds like (E)- youtube.com-Dehydroparadol, which are electrophilic Michael acceptors, are thought to interact with reactive cysteine residues on Keap1 nih.gov. This interaction modifies the Keap1 protein, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is able to escape this regulation, accumulate in the cytoplasm, and translocate into the nucleus nih.gov. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription mdpi.comnih.gov.

The activation of the Nrf2 pathway by (E)- youtube.com-Dehydroparadol leads to the enhanced expression of a suite of cytoprotective proteins, including phase II detoxification enzymes. These enzymes play a crucial role in neutralizing carcinogens and reactive oxygen species. Key among these are Glutathione (B108866) S-transferases (GSTs) and NAD(P)H: quinone oxidoreductase 1 (NQO1) mdpi.comnih.gov.

GSTs catalyze the conjugation of glutathione to various electrophilic compounds, rendering them less reactive and more water-soluble for excretion mdpi.com. NQO1 is a flavoprotein that detoxifies quinones, preventing them from participating in redox cycling and the production of oxidative stress nih.gov. Research has demonstrated that (E)- youtube.com-Dehydroparadol treatment at a concentration of 5 µM increases the fluorescence signal of a GST reporter, specifically Tg[glutathione S-transferase pi 1 (gstp1):green fluorescent protein (GFP)], in transgenic zebrafish embryos, indicating an upregulation of this phase II enzyme.

Table 1: Effect of (E)- youtube.com-Dehydroparadol on Nrf2-Mediated Gene Expression

Pathway ComponentAction of (E)- youtube.com-DehydroparadolDownstream Effect
Keap1 Putative interaction with cysteine residuesInhibition of Nrf2 degradation
Nrf2 Stabilization and nuclear translocationActivation of ARE-dependent genes
GST Upregulation of expressionEnhanced detoxification of electrophiles
NQO1 Upregulation of expressionEnhanced detoxification of quinones

Apoptotic Signaling Pathway Interventions

In addition to its role in cytoprotection, (E)- youtube.com-Dehydroparadol has been shown to induce apoptosis, or programmed cell death, in several human cancer cell lines. This dual action highlights its potential as a therapeutic agent. Studies have shown that it can inhibit the growth of HCT-116 and H-1299 cancer cells and induce apoptosis in these cell lines.

Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress, leading to mitochondrial outer membrane permeabilization (MOMP) nih.govresearchgate.net. This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm youtube.comnih.gov. Cytosolic cytochrome c then binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome youtube.comnih.gov.

The formation of the apoptosome is a crucial step that leads to the activation of a cascade of cysteine proteases known as caspases youtube.comnih.gov. The apoptosome recruits and activates the initiator caspase, caspase-9 youtube.comnih.gov. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving numerous cellular proteins nih.gov.

The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members. In response to apoptotic stimuli, pro-apoptotic proteins like Bax can translocate to the mitochondria, where they promote MOMP and the release of cytochrome c nih.govresearchgate.net. While direct evidence for (E)- youtube.com-Dehydroparadol specifically upregulating Bax is still emerging, the induction of apoptosis through caspase activation is a known effect. For the related compound youtube.com-gingerol, studies have confirmed that its apoptotic effect is associated with the activation of caspases-9 and -3 and the upregulation of Bax nih.govmedsci.org.

Table 2: Key Proteins in (E)- youtube.com-Dehydroparadol-Influenced Apoptotic Signaling

Protein FamilyKey MembersRole in Apoptosis
Bcl-2 Family Bax (Pro-apoptotic)Promotes mitochondrial outer membrane permeabilization (MOMP)
Mitochondrial Proteins Cytochrome cReleased into cytosol to initiate apoptosome formation
Caspase Family Caspase-9 (Initiator)Activated by the apoptosome
Caspase Family Caspase-3 (Effector)Cleaves cellular substrates, leading to cell death

Molecular Target Identification and Ligand-Receptor Interactions

The primary molecular target for the Nrf2-activating properties of (E)- youtube.com-Dehydroparadol is strongly suggested to be the Keap1 protein. The structure of (E)- youtube.com-Dehydroparadol features an α,β-unsaturated ketone, which acts as an electrophilic Michael acceptor. This chemical feature allows it to react with nucleophilic moieties, such as the thiol groups of cysteine residues nih.gov.

Keap1 is notably rich in cysteine residues, which act as sensors for oxidative and electrophilic stress nih.gov. The covalent modification of these critical cysteines by electrophiles like (E)- youtube.com-Dehydroparadol is the established mechanism for inactivating the Keap1-Nrf2 complex. Molecular docking and computational studies are employed to model these ligand-receptor interactions, predicting the binding affinity and specific amino acid residues involved in the interaction between a ligand and its protein target, such as Keap1 pcbiochemres.comnih.govmdpi.com. While specific docking studies for (E)- youtube.com-Dehydroparadol are not extensively published, its functional role as a potent Nrf2 activator points directly to Keap1 as its principal molecular target for this pathway.

Epigenetic Modifications and Gene Expression Profiling

While direct and comprehensive studies on the epigenetic modifications and genome-wide gene expression profiling specifically induced by (E)- mdpi.com-Dehydroparadol are not extensively detailed in current scientific literature, the well-established role of this compound as a potent Nrf2 activator provides a strong basis for inferring its influence on these cellular processes. The activation of Nrf2 is intrinsically linked to significant alterations in gene expression and can be influenced by and, in turn, influence epigenetic regulatory mechanisms.

Nrf2-Mediated Gene Expression

(E)- mdpi.com-Dehydroparadol is recognized as a potent activator of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation glpbio.com. The activation of Nrf2 leads to the induction of a battery of genes aimed at mitigating cellular damage. Research on the closely related precursor, mdpi.com-Shogaol, has provided insights into the downstream genetic targets. Gene microarray analysis of cells treated with mdpi.com-Shogaol revealed the upregulation of several Nrf2 target genes.

Gene SymbolGene NameFunctionReference
AKR1B10Aldo-keto reductase family 1 member B10Detoxification of aldehydes acs.org
FTLFerritin light chainIron sequestration acs.org
GGTLA4Gamma-glutamyltransferase-like 4Glutathione metabolism acs.org
HMOX1Heme oxygenase 1Heme catabolism, antioxidant acs.org
MT1Metallothionein 1Metal detoxification, antioxidant acs.org
GCLCGlutamate-cysteine ligase catalytic subunitGlutathione synthesis acs.org
GCLMGlutamate-cysteine ligase modifier subunitGlutathione synthesis acs.org

The activation of these genes by Nrf2-activating compounds like mdpi.com-Shogaol, and by extension (E)- mdpi.com-Dehydroparadol, enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Inferred Epigenetic Regulation

The regulation of the Nrf2 pathway itself can be subject to epigenetic control, and Nrf2 activation can, in turn, modulate the expression of epigenetic-modifying enzymes. Phytochemicals that activate Nrf2 have been shown to reverse hypermethylation of the NFE2L2 gene promoter, which encodes Nrf2, through the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). For instance, some phytochemicals have been observed to reduce CpG methylation at the NFE2L2 promoter, leading to increased Nrf2 expression mdpi.com.

Furthermore, Nrf2 has been found to have epigenetic regulatory functions by modulating the expression of HDACs and DNMTs mdpi.com. This suggests a feedback loop where Nrf2 activators could influence the epigenetic landscape of the cell. While direct evidence for (E)- mdpi.com-Dehydroparadol is pending, the known mechanisms of similar Nrf2-activating compounds suggest a potential for this compound to influence DNA methylation and histone acetylation patterns, thereby affecting broader gene expression profiles beyond the canonical Nrf2 target genes.

Research Methodologies for Studying E 1 Dehydroparadol

In Vitro Cellular Assay Systems

In vitro assays serve as the foundational step in characterizing the bioactivity of (E)- glpbio.com-Dehydroparadol. These systems, utilizing cultured cells, allow for controlled, high-throughput screening and detailed pathway analysis in a simplified biological context.

The initial evaluation of (E)- glpbio.com-Dehydroparadol's efficacy, particularly its anti-proliferative and pro-apoptotic effects, is conducted using various cell culture models. Two-dimensional (2D) monolayer cell cultures are commonly employed for initial screening due to their simplicity and cost-effectiveness. mdpi.com Human cancer cell lines are frequently used to assess potential anti-cancer properties.

For instance, studies have demonstrated that (E)- glpbio.com-Dehydroparadol inhibits the growth of human colorectal carcinoma (HCT-116) and non-small cell lung cancer (H-1299) cells. glpbio.comtargetmol.comkklmed.com The efficacy of the compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. Furthermore, these models are used to confirm the induction of apoptosis, a form of programmed cell death, in response to treatment. glpbio.comkklmed.com

While 2D models are useful, there is a growing recognition that three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo microenvironment of tissues. mdpi.comnih.gov These models offer a more physiologically relevant context for assessing drug efficacy by simulating cell-cell and cell-matrix interactions that are absent in monolayer cultures. nih.gov

Cell LineCancer TypeAssayEndpointFindingReference
HCT-116Colorectal CarcinomaGrowth Inhibition AssayIC5043.02 µM glpbio.comtargetmol.comkklmed.com
H-1299Non-Small Cell Lung CancerGrowth Inhibition AssayIC5041.59 µM glpbio.comtargetmol.comkklmed.com
HCT-116Colorectal CarcinomaApoptosis AssayInduction of ApoptosisConfirmed at concentrations of 10-40 µM targetmol.comkklmed.com
H-1299Non-Small Cell Lung CancerApoptosis AssayInduction of ApoptosisConfirmed at concentrations of 10-40 µM targetmol.comkklmed.com

To elucidate the molecular mechanisms underlying the effects of (E)- glpbio.com-Dehydroparadol, biochemical assays are essential. Given that it is a known Nrf2 activator, Nrf2 reporter assays are a primary tool for pathway analysis. glpbio.comtargetmol.comkklmed.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Nrf2 reporter assays typically utilize a cell line, such as the human liver carcinoma cell line HepG2, that has been genetically engineered to contain a reporter construct. nih.gov This construct consists of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE), which is the DNA sequence that Nrf2 binds to activate gene expression. nih.gov When a compound like (E)- glpbio.com-Dehydroparadol activates Nrf2, the transcription factor translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) can be quantified to measure the extent of Nrf2 activation. nih.gov Compounds containing α,β-unsaturated carbonyls, a structural feature of (E)- glpbio.com-Dehydroparadol, are known to be potent activators in this type of assay. nih.gov

In Vivo Preclinical Models

Following in vitro characterization, the biological activity of (E)- glpbio.com-Dehydroparadol is assessed in living organisms. In vivo models provide insights into the compound's effects within a complex physiological system.

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying oxidative stress and antioxidant responses. nih.gov Its key advantages include rapid development, optical transparency (allowing for real-time imaging), and the availability of transgenic lines that report on specific biological processes. nih.gov

To assess the Nrf2-activating potential of (E)- glpbio.com-Dehydroparadol in a whole-organism context, researchers use transgenic zebrafish embryos, such as the Tg(gstp1:GFP) line. targetmol.comkklmed.com In this model, the gene for Green Fluorescent Protein (GFP) is placed under the control of the promoter for glutathione (B108866) S-transferase pi 1 (gstp1), a well-known Nrf2 target gene. Activation of the Nrf2 pathway in these embryos leads to the expression of GFP.

Studies have shown that exposing Tg(gstp1:GFP) zebrafish embryos to (E)- glpbio.com-Dehydroparadol results in a significant increase in the GFP fluorescence signal. targetmol.comkklmed.com This provides direct in vivo evidence of the compound's ability to induce an antioxidant response.

ModelReporter GeneTarget PathwayCompound ConcentrationObservationReference
Tg(gstp1:GFP) Transgenic Zebrafish EmbryoGreen Fluorescent Protein (GFP)Nrf2 Antioxidant Response5 µMEnhanced GFP fluorescence signal targetmol.comkklmed.com

Omics Approaches in (E)-glpbio.com-Dehydroparadol Research

To gain a comprehensive understanding of the cellular and molecular responses to (E)- glpbio.com-Dehydroparadol, researchers can employ "omics" technologies. These approaches allow for the large-scale analysis of biological molecules.

Transcriptomics and proteomics are powerful tools for generating unbiased, system-wide mechanistic insights. Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or cell, while proteomics is the large-scale study of proteins.

In the context of (E)- glpbio.com-Dehydroparadol research, these approaches can be applied to cells or tissues treated with the compound to identify global changes in gene and protein expression.

Transcriptomics: By using techniques like RNA sequencing (RNA-seq), researchers can compare the transcriptomes of treated versus untreated cells. This would reveal the full spectrum of genes that are up- or down-regulated by (E)- glpbio.com-Dehydroparadol, providing a comprehensive map of the cellular pathways it modulates. This goes beyond the known Nrf2 pathway to potentially uncover novel mechanisms of action.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. nih.gov Applying this to (E)- glpbio.com-Dehydroparadol-treated cells would show the actual changes in the levels of functional proteins, which are the ultimate effectors of cellular processes. Comparing proteomic and transcriptomic data can reveal post-transcriptional levels of regulation and provide a more complete picture of the compound's biological effects. nih.gov

The integration of these omics datasets provides a powerful, hypothesis-generating platform for a deeper understanding of the biological impact of (E)- glpbio.com-Dehydroparadol. nih.gov

Synthetic Chemistry and Structure Activity Relationship Sar of E 1 Dehydroparadol and Analogs

Chemical Synthesis Routes for (E)-nih.gov-Dehydroparadol

(E)- nih.gov-Dehydroparadol, systematically named (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is an oxidative metabolite of nih.gov-shogaol. smolecule.comglpbio.com Its synthesis presents a notable challenge in organic chemistry, demanding precise control over reaction conditions to ensure high yields and selectivity. The (E)-configuration of the α,β-unsaturated ketone functional group is a critical structural feature for its biological activity. smolecule.com

The primary synthetic pathways to produce (E)- nih.gov-Dehydroparadol typically commence with naturally occurring precursors found in ginger, such as nih.gov-gingerol or nih.gov-shogaol. smolecule.com The core of the synthesis involves the introduction of oxidative conditions to facilitate the conversion of these starting materials into the desired (E)- nih.gov-dehydroparadol. smolecule.com Following the chemical reaction, isolation and purification of the product are commonly achieved using techniques like column chromatography to obtain a compound of sufficient purity for biological evaluation. smolecule.com

Design and Synthesis of Novelnih.gov-Shogaol Derivatives

The chemical structure of nih.gov-shogaol serves as a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced stability and biological activity. nih.govmdpi.com The nih.gov-shogaol molecule is characterized by three key moieties: the vanillyl group (4-hydroxy-3-methoxybenzyl), the α,β-unsaturated carbonyl system, and a pentyl side chain. nih.gov The vanillyl and α,β-unsaturated carbonyl groups are considered essential pharmacophoric features for retaining biological activity. nih.gov

Researchers have synthesized a variety of novel nih.gov-shogaol derivatives by modifying its structure. These modifications include:

Side Chain Replacement: In one approach, the alkyl side chain of nih.gov-shogaol was replaced with thiophene (B33073) analogs to create shogaol thiophene compounds (STCs). nih.govmdpi.com This was hypothesized to improve NRF2 activity and enhance chemical and microsomal stability, partly because organosulfur compounds are known NRF2 activators. nih.gov These STCs were synthesized in high yields (>85%) using a reusable proline–proline dipeptide catalyst. nih.govdundee.ac.uk

Modification at the C4' Position: Both nih.gov-shogaol and nih.gov-gingerol have been modified at the C4' position to generate new derivatives for biological screening. researchgate.net

Pyrazole Derivatives: Pyrazole derivatives of nih.gov-shogaol have been synthesized by reacting nih.gov-shogaol with phenylhydrazines in ethanol. researchgate.net

Demethylation: A demethylated nih.gov-shogaol derivative, featuring a catechol moiety, was synthesized to investigate the role of this functional group in its activity. rsc.org

These synthetic efforts have expanded the chemical space around the nih.gov-shogaol core, leading to a library of compounds for structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Studies of (E)-nih.gov-Dehydroparadol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of (E)- nih.gov-Dehydroparadol and related nih.gov-shogaol analogs influence their biological functions.

The activation of the Nrf2 pathway is a key mechanism underlying the cytoprotective effects of these compounds. nih.govnih.gov SAR studies have identified several structural elements that are critical for potent Nrf2 activation:

α,β-Unsaturated Carbonyl Moiety: This electrophilic group is a major active site that can react with nucleophilic sulfhydryl groups on cysteine residues of the Keap1 protein, a negative regulator of Nrf2. nih.govacs.org This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. nih.govnih.gov

Catechol Moiety: The presence of a catechol group (an aromatic ring with two adjacent hydroxyl groups) has been shown to enhance Nrf2 activation. nih.gov A demethylated nih.gov-shogaol derivative containing a catechol moiety was found to be a more potent activator than its parent compound, suggesting this feature plays a significant role. rsc.org The combination of an α,β-unsaturated carbonyl system and a catechol moiety in a single molecule leads to a marked enhancement of Nrf2--activating potential. nih.gov

Alkyl Side Chain: Modifications to the side chain also influence activity. Replacing the pentyl side chain of nih.gov-shogaol with certain thiophene derivatives, particularly a phenylthiophene group, resulted in analogs that were more potent Nrf2 activators than the parent nih.gov-shogaol. nih.govmdpi.com Conversely, thiophene analogs containing electron-withdrawing groups exhibited weaker bioactivity. nih.govdundee.ac.uk

The data below summarizes the influence of key structural features on Nrf2 activation.

Structural FeatureRole in Nrf2 ActivationSAR Finding
α,β-Unsaturated Carbonyl Electrophilic site for Keap1 interactionEssential for activity; reacts with Keap1 cysteine residues. nih.govnih.gov
Vanillyl/Catechol Group Modulates reactivity and bindingA catechol moiety enhances Nrf2 activation potency compared to the standard vanillyl group. rsc.orgnih.gov
Alkyl/Aryl Side Chain Influences overall bioactivityReplacement of the pentyl chain with a phenylthiophene group increases potency. nih.govmdpi.com

The structural features of (E)- nih.gov-Dehydroparadol and its precursors also dictate their anti-cancer efficacy. (E)- nih.gov-Dehydroparadol itself has demonstrated growth inhibition and the ability to induce apoptosis in human cancer cells. glpbio.com

SAR studies on related compounds provide further insights:

α,β-Unsaturated Carbonyl Group: Similar to its role in Nrf2 activation, the Michael acceptor functionality of the α,β-unsaturated carbonyl group is considered important for the anti-cancer effects of nih.gov-shogaol. nih.gov

Hydroxyl Group Position: The presence and position of hydroxyl groups on the aromatic ring are critical. For instance, a demethylated nih.gov-shogaol derivative (possessing a catechol group) showed increased cytotoxic activity compared to nih.gov-shogaol, suggesting that the catechol structure enhances anti-cancer potency. rsc.org

Alkyl Chain Length: The length of the alkyl side chain has been shown to be optimal for certain anti-cancer activities. nih.gov

(E)- nih.gov-Dehydroparadol has been evaluated for its cytotoxic activity against several human cancer cell lines, with reported IC50 values indicating its potential as an anti-cancer agent.

CompoundCancer Cell LineIC50 Value (μM)Reference
(E)- nih.gov-DehydroparadolHCT-116 (Colon Cancer)43.02 glpbio.com
(E)- nih.gov-DehydroparadolH-1299 (Lung Cancer)41.59 glpbio.com

Studies on the precursor, nih.gov-shogaol, show it inhibits the proliferation of various cancer cells, including HCT-116 and SW-480 colon cancer cells, with IC50 values of 7.5 µM and 10 µM, respectively. researchgate.netauctoresonline.org It exerts its effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. researchgate.net These mechanisms are believed to be linked to the specific chemical structure of the molecule. nih.govnih.gov

Q & A

Q. What experimental methods are recommended to validate the Nrf2 activation mechanism of (E)-[6]-Dehydroparadol?

To confirm Nrf2 activation, researchers can use ARE (antioxidant response element)-luciferase reporter assays in cell lines such as HepG2 or RAW 264.7. Western blotting for Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1) is essential. Dose-response curves (0.1–10 µM) should be generated to establish potency, with tert-butylhydroquinone (tBHQ) as a positive control .

Q. How is (E)-[6]-Dehydroparadol synthesized, and what purity validation steps are required?

The compound is synthesized via catalytic hydrogenation of [6]-Shogaol using palladium on carbon (Pd/C) in ethyl acetate under H₂ gas. Post-synthesis, purity is validated by HPLC-UV (≥95% purity) , supported by ¹H-NMR and ¹³C-NMR for structural confirmation. Melting point analysis (47–48°C) should align with literature .

Q. What are the optimal storage conditions for (E)-[6]-Dehydroparadol in DMSO solution?

Store at -20°C to -80°C in airtight, light-protected vials . Repeated freeze-thaw cycles should be avoided. Before use, verify solubility and stability via LC-MS to detect degradation products (e.g., oxidation byproducts). Aliquotting small volumes minimizes batch variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported apoptotic effects of (E)-[6]-Dehydroparadol across cancer cell lines?

Contradictions may arise from cell-specific Nrf2-Keap1 pathway dynamics or differences in metabolite uptake. To address this:

  • Perform flow cytometry with Annexin V/PI staining to quantify apoptosis across lines (e.g., MCF-7 vs. HT-29).
  • Measure intracellular glutathione (GSH) levels to correlate with Nrf2 activity.
  • Use siRNA knockdown of Nrf2 to confirm mechanism specificity .

Q. What in vitro models are suitable for studying the anti-inflammatory synergy of (E)-[6]-Dehydroparadol with other Nrf2 activators?

Co-treatment experiments in LPS-induced RAW 264.7 macrophages or THP-1 monocytes can assess synergy. Measure cytokines (IL-6, TNF-α) via ELISA and NF-κB activation via luciferase assays. Isobolographic analysis or Chou-Talalay combination index quantifies synergistic effects .

Q. What analytical strategies mitigate batch-to-batch variability in bioactivity studies of (E)-[6]-Dehydroparadol?

  • Standardize synthesis protocols (e.g., Pd/C catalyst loading, reaction time).
  • Use high-resolution mass spectrometry (HRMS) and 2D-NMR to confirm structural consistency.
  • Include internal controls (e.g., [6]-Shogaol) in bioassays to normalize activity metrics .

Q. How do pharmacokinetic (PK) challenges influence the translation of (E)-[6]-Dehydroparadol findings to in vivo models?

Poor aqueous solubility and rapid metabolism in rodents are common issues. Solutions include:

  • Formulating with cyclodextrins or liposomal carriers to enhance bioavailability.
  • Conducting LC-MS/MS-based PK studies to track parent compound and metabolites in plasma.
  • Pairing with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. What structural analogs of (E)-[6]-Dehydroparadol show improved therapeutic indices, and how are they evaluated?

Analogues like [5]- and [7]-Dehydroparadol (varying alkyl chain lengths) are synthesized and tested for Nrf2 activation and cytotoxicity. Structure-activity relationship (SAR) studies using molecular docking (e.g., Keap1 Kelch domain) and MTT assays identify optimal chain length and substituents .

Methodological Notes

  • Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., qPCR for Nrf2 targets alongside Western blot).
  • Experimental Design : Include vehicle controls (DMSO ≤0.1%) and account for batch-specific DMSO cytotoxicity .
  • Data Reproducibility : Share raw spectral and chromatographic data via repositories like Zenodo to enhance transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroparadol
Reactant of Route 2
Reactant of Route 2
Dehydroparadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.